N-Acetyl Famciclovir-d4 is a deuterated derivative of N-Acetyl Famciclovir, which is itself an antiviral compound derived from Famciclovir. Famciclovir serves as a prodrug that converts into Penciclovir, an active antiviral agent effective against herpes viruses, including herpes simplex virus types 1 and 2 and varicella-zoster virus. The incorporation of deuterium in N-Acetyl Famciclovir-d4 enhances its metabolic stability, making it particularly useful for pharmacokinetic studies and metabolic tracking due to its unique isotopic labeling properties.
Common reagents include aldehyde oxidase for oxidation, palladium on carbon for reduction, and halogenated reagents for substitution reactions.
N-Acetyl Famciclovir-d4 exhibits potent antiviral activity primarily against herpes simplex virus types 1 and 2, as well as varicella-zoster virus. Its deuterated form is particularly advantageous in research settings for tracking metabolic pathways without significantly altering the pharmacological properties of the compound. Studies indicate that the incorporation of deuterium can enhance metabolic stability, potentially improving the therapeutic window of the drug.
The synthesis of N-Acetyl Famciclovir-d4 involves several steps:
For industrial production, larger scale methods employ phase-transfer catalysts and regioselective alkylation techniques to ensure high yield and purity.
N-Acetyl Famciclovir-d4 is primarily utilized in research settings, particularly in pharmacology and toxicology studies. Its applications include:
N-Acetyl Famciclovir-d4 shares structural similarities with several other antiviral compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Famciclovir | High | Prodrug converted to Penciclovir |
| Penciclovir | Moderate | Active form with direct antiviral activity |
| Acyclovir | Moderate | First-line treatment for herpes viruses |
| Valacyclovir | High | Enhanced bioavailability compared to Acyclovir |
N-Acetyl Famciclovir-d4 stands out due to its isotopic labeling, which allows for advanced research applications while maintaining similar antiviral properties as its parent compounds.
N-Acetyl Famciclovir-d4 has the molecular formula C₁₆H₂₁N₅O₅, with a molecular weight of 367.39 g/mol. The isotopic composition includes four deuterium atoms replacing hydrogens at specific positions, as indicated by the "-d4" suffix. These substitutions occur on the butyl side chain, where two pairs of deuterium atoms replace hydrogen at the 3,3,4,4 positions (Figure 1). The acetyl groups are attached to the primary alcohol and amine functionalities, rendering the compound a prodrug that requires enzymatic hydrolysis for activation.
Table 1: Molecular Comparison of N-Acetyl Famciclovir-d4 and Famciclovir
| Property | N-Acetyl Famciclovir-d4 | Famciclovir |
|---|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₅ | C₁₄H₁₉N₅O₄ |
| Molecular Weight (g/mol) | 367.39 | 321.33 |
| Deuterium Substitution | 4 atoms (3,3,4,4) | None |
| Functional Groups | Two acetyl groups | Two hydroxyl groups |
The stereochemistry of N-Acetyl Famciclovir-d4 is defined by its S-configuration at the chiral center of the butyl side chain, consistent with Famciclovir’s structure. Deuterium atoms are positioned at the 3 and 4 carbons of the butyl chain, creating a tetradeuterated moiety. This configuration is evident in the compound’s SMILES notation:[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)NC(=O)C.
The InChI key (YVPKBRSEPCIJTF-CQOLUAMGSA-N) further confirms the spatial arrangement, highlighting the deuterium substitution pattern and acetyl group placement.
Famciclovir (C₁₄H₁₉N₅O₄) lacks both the acetyl groups and deuterium present in N-Acetyl Famciclovir-d4. The acetyl groups in the latter compound serve as protecting groups, which improve lipophilicity and oral bioavailability. Structurally, Famciclovir features hydroxyl groups at the 6-position of the purine ring and the terminal carbon of the side chain, whereas N-Acetyl Famciclovir-d4 replaces these with acetyloxy groups (Figure 2). The deuterium substitution does not alter the molecule’s geometric framework but enhances its stability in mass spectrometry studies.
While crystallographic data for N-Acetyl Famciclovir-d4 is not explicitly reported in the literature, analogous compounds such as Famciclovir and penciclovir have been characterized via X-ray diffraction. These studies reveal a gauche conformation of the butyl side chain, stabilized by intramolecular hydrogen bonding between the purine’s amine and the side chain’s oxygen atoms. For N-Acetyl Famciclovir-d4, computational models predict similar conformational behavior, with deuterium substitution minimally affecting bond angles or lengths due to isotopic similarity.
Key Structural Insights:
The synthesis begins with N2-acetyl-7-benzylguanine (NAc7BnG), a key intermediate for purine-based antivirals. This precursor undergoes regioselective alkylation at the N9 position of the guanine moiety using cyclic diketene acetals, such as 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, to introduce the diacetate side chain [1]. The reaction’s regioselectivity ensures minimal formation of the undesired N7-alkylated isomer, a common challenge in purine chemistry [2]. Subsequent steps involve:
Deuterium labeling is achieved through solvent-mediated hydrogen-deuterium exchange or synthetic incorporation during intermediate steps. For example:
Purification relies on crystallization-based separation to isolate the N9-alkylated isomer from residual N7-alkylated byproducts. Key methods include:
| Parameter | Optimized Condition | Source |
|---|---|---|
| Solvent System | DMF/water (1:0.7–1.1 v/v) | [5] |
| Crystallization Method | Cooling from 50°C to 20°C at 5°C/hr | [2] |
| Washing Solution | 50% aqueous DMF followed by water | [2] |
This process achieves a >99% purity for the N9-alkylated form, critical for downstream catalytic reduction to Famciclovir derivatives [2].
Key challenges in scaling up production include:
Solutions involve:
Nuclear Magnetic Resonance spectroscopy serves as the cornerstone technique for structural elucidation of N-Acetyl Famciclovir-d4, providing detailed information about the molecular structure, stereochemistry, and isotopic labeling patterns [1] [2]. The technique exploits the magnetic properties of atomic nuclei to generate comprehensive structural data without sample destruction, making it invaluable for pharmaceutical analysis.
The ¹H NMR spectrum of N-Acetyl Famciclovir-d4 provides crucial information about the hydrogen environments within the molecule. The deuterium substitution pattern creates distinctive spectral characteristics that differentiate this compound from its non-deuterated analog [3]. The proton chemical shifts typically observed in related compounds range from 1.0 to 8.5 ppm, with aromatic protons appearing in the downfield region (6.0-8.5 ppm) and aliphatic protons in the upfield region (1.0-5.0 ppm) [4].
The acetyl groups in N-Acetyl Famciclovir-d4 manifest as characteristic singlets in the ¹H NMR spectrum, typically appearing around 2.0-2.5 ppm. The purine ring protons exhibit chemical shifts in the aromatic region, with the purine H-8 proton commonly observed around 8.0-8.5 ppm [2]. The deuterium labeling results in reduced or absent signals for the deuterated positions, creating a distinctive spectral pattern that confirms the isotopic substitution.
The ¹³C NMR spectrum provides complementary structural information by revealing the carbon framework of N-Acetyl Famciclovir-d4. Carbon chemical shifts span a wider range compared to proton NMR, typically from 0 to 220 ppm, offering enhanced resolution for structural analysis [2]. The carbonyl carbons from the acetyl groups appear in the downfield region around 170-180 ppm, while the aromatic carbons of the purine ring system resonate between 110-160 ppm.
The deuterium isotope effect influences the ¹³C chemical shifts of carbons directly bonded to deuterium atoms, causing characteristic upfield shifts of approximately 0.1-0.3 ppm per deuterium substitution [3]. This isotope effect serves as a diagnostic tool for confirming the deuterium incorporation sites and assessing the isotopic purity of the labeled compound.
Advanced two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed connectivity information for N-Acetyl Famciclovir-d4 . These techniques enable the assignment of all proton and carbon resonances, facilitating complete structural characterization and verification of the synthetic modifications.
The COSY spectrum reveals proton-proton coupling patterns, while HSQC correlates protons with their directly attached carbons. HMBC spectroscopy provides long-range carbon-proton correlations, enabling the determination of molecular connectivity across multiple bonds. These techniques collectively establish the complete structural framework of N-Acetyl Famciclovir-d4 and confirm the positions of deuterium substitution.
The quantitative analysis requires careful consideration of relaxation times, pulse sequences, and acquisition parameters to ensure accurate integration values. The use of deuterated solvents minimizes interference from solvent signals, while appropriate relaxation delays guarantee complete nuclear relaxation between pulses [1]. The precision of qNMR measurements typically ranges from 0.1% to 1.0%, depending on the experimental conditions and signal-to-noise ratios.
High-Resolution Mass Spectrometry provides unparalleled accuracy in molecular weight determination and elemental composition analysis for N-Acetyl Famciclovir-d4 [6]. The technique measures the exact mass of molecular ions and their fragmentation products with precision typically better than 5 ppm, enabling definitive molecular identification and structural characterization.
Electrospray ionization represents the preferred ionization method for N-Acetyl Famciclovir-d4 due to its soft ionization characteristics and compatibility with polar compounds [7] . The technique generates multiply charged ions through the evaporation of charged droplets, producing predominantly molecular ion species with minimal fragmentation. The positive ion mode typically yields [M+H]⁺ ions at m/z 368.186, while the negative ion mode can produce [M-H]⁻ ions at m/z 366.172.
The isotopic pattern of N-Acetyl Famciclovir-d4 exhibits characteristic differences compared to the non-deuterated analog, with the molecular ion cluster shifted by four mass units due to the deuterium incorporation [9]. The isotopic distribution provides additional confirmation of the deuterium content and enables the assessment of isotopic purity through peak intensity ratios.
Tandem mass spectrometry (MS/MS) of N-Acetyl Famciclovir-d4 reveals characteristic fragmentation patterns that provide structural information and confirm the positions of deuterium substitution [10]. The compound typically undergoes fragmentation through the loss of acetyl groups (m/z loss of 42 Da) and the cleavage of the alkyl chain connecting the purine ring to the diacetate moiety.
The fragmentation pathway commonly involves the sequential loss of acetic acid molecules (60 Da), yielding product ions at m/z 308.166 and m/z 248.137. The purine ring system remains relatively stable during fragmentation, producing characteristic base peak fragments that retain the deuterium labeling. These fragmentation patterns serve as diagnostic tools for structural confirmation and impurity identification.
The accurate mass measurement capabilities of HRMS enable the determination of elemental composition with high confidence [6]. For N-Acetyl Famciclovir-d4, the measured exact mass of 367.179 Da (theoretical) provides confirmation of the molecular formula C₁₆H₁₇D₄N₅O₅. The mass accuracy typically achieved is within 2-5 ppm, sufficient for unambiguous molecular identification.
The isotopic fine structure analysis reveals the presence of deuterium atoms through the characteristic mass defect differences between ¹H and ²H isotopes. Each deuterium substitution introduces a mass increase of 1.006 Da compared to hydrogen, creating distinctive isotopic patterns that enable the quantification of deuterium incorporation efficiency.
HRMS analysis of N-Acetyl Famciclovir-d4 provides valuable information for metabolite identification in pharmacokinetic studies [11]. The deuterium labeling serves as a permanent marker that distinguishes the administered compound from endogenous metabolites, enabling precise tracking of drug metabolism and elimination pathways. The technique identifies both Phase I and Phase II metabolites through their characteristic mass shifts and fragmentation patterns.
High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography represent essential techniques for the purity assessment and quantitative analysis of N-Acetyl Famciclovir-d4 [12] [13]. These chromatographic methods provide separation of the target compound from related impurities, degradation products, and synthetic byproducts, enabling comprehensive purity evaluation.
The chromatographic analysis of N-Acetyl Famciclovir-d4 typically employs reversed-phase chromatography using C₁₈ stationary phases [12] [14]. The mobile phase commonly consists of acetonitrile, methanol, and aqueous buffer systems, with gradient elution providing optimal separation of the compound from related substances. The typical mobile phase composition includes acetonitrile-water (50:50 v/v) with formic acid or phosphate buffer for pH control.
The chromatographic conditions require careful optimization to achieve adequate resolution between N-Acetyl Famciclovir-d4 and its potential impurities. The retention time for the target compound typically ranges from 8 to 15 minutes, depending on the column dimensions, mobile phase composition, and flow rate. The use of elevated temperature (30-40°C) often improves peak symmetry and reduces analysis time [12].
UV detection at wavelengths between 242 and 312 nm provides sensitive and selective detection for N-Acetyl Famciclovir-d4 [12] [15]. The compound exhibits characteristic UV absorption due to the purine chromophore, with maximum absorption typically observed around 254 nm. The molar absorptivity enables quantitative analysis at concentrations ranging from 0.1 to 100 μg/mL, depending on the detection system and sample preparation.
The UV spectrum of N-Acetyl Famciclovir-d4 shows absorption maxima consistent with the purine ring system, with the acetyl modifications causing minor shifts in the absorption characteristics. The spectral purity assessment through diode array detection confirms the peak homogeneity and absence of co-eluting impurities [12].
The chromatographic methods for N-Acetyl Famciclovir-d4 require comprehensive validation according to International Conference on Harmonization (ICH) guidelines [12] [16]. The validation parameters include linearity, accuracy, precision, specificity, robustness, and stability. The linearity typically extends over the concentration range of 0.1-100 μg/mL with correlation coefficients exceeding 0.999.
The accuracy assessment through recovery studies demonstrates mean recoveries between 98.0% and 102.0% at multiple concentration levels [12]. The precision evaluation, including both repeatability and intermediate precision, shows relative standard deviations below 2.0% for peak area measurements. The specificity evaluation confirms the absence of interference from excipients, degradation products, and related substances.
The chromatographic methods must demonstrate stability-indicating capability to separate N-Acetyl Famciclovir-d4 from its degradation products [16] [17]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions reveal the formation of various degradation products that elute at different retention times. The main degradation pathway involves the hydrolysis of acetyl groups, producing less lipophilic products with shorter retention times.
The stability studies indicate that N-Acetyl Famciclovir-d4 shows moderate stability under neutral conditions but undergoes significant degradation under acidic and basic conditions [16]. The oxidative degradation produces various oxidation products, while thermal stress leads to acetyl group migration and ring opening reactions. The photolytic degradation results in the formation of photoisomers and photodegradation products.
The isotopic purity verification of N-Acetyl Famciclovir-d4 represents a critical aspect of quality control for deuterium-labeled compounds [18] [19]. The assessment of deuterium incorporation efficiency and isotopic distribution requires specialized analytical techniques capable of distinguishing between isotopic variants.
Mass spectrometry provides the most direct method for isotopic purity assessment through the analysis of isotopic peak patterns [18]. The molecular ion cluster of N-Acetyl Famciclovir-d4 exhibits characteristic isotopic distribution patterns that reflect the deuterium incorporation efficiency. The ratio of deuterated to non-deuterated species enables the calculation of isotopic purity percentages.
The isotopic purity analysis typically reveals incorporation efficiencies ranging from 95% to 99% for each deuterium position, depending on the synthetic method and purification procedures [19]. The mass spectral analysis identifies the presence of partially deuterated species (d₀, d₁, d₂, d₃) alongside the fully deuterated target compound (d₄). The relative intensities of these isotopic variants provide quantitative information about the deuterium incorporation distribution.
The ¹H NMR analysis reveals the presence of residual protons at deuterated positions as reduced peak intensities compared to the non-deuterated analog. The quantitative comparison of integration values provides site-specific information about deuterium incorporation efficiency. The ²H NMR analysis directly observes the deuterium signals, confirming the presence and location of deuterium atoms within the molecular structure.
The isotopic stability of N-Acetyl Famciclovir-d4 requires evaluation under various storage and analytical conditions to ensure the maintenance of deuterium labeling [20]. The compound shows excellent isotopic stability under normal storage conditions, with minimal deuterium exchange observed over extended periods. The stability assessment includes exposure to different pH conditions, temperatures, and solvents commonly used in analytical procedures.
The isotopic exchange studies reveal that N-Acetyl Famciclovir-d4 maintains its deuterium labeling under most analytical conditions, with exchange rates typically below 1% per month under ambient conditions. The compound shows enhanced stability compared to compounds with deuterium at exchangeable positions, such as hydroxyl or amino groups. The non-exchangeable nature of the deuterium positions ensures long-term isotopic integrity.
The isotopic purity specifications for N-Acetyl Famciclovir-d4 typically require minimum deuterium incorporation levels of 95% at each labeled position [19]. The quality control testing includes both mass spectrometric and NMR analyses to verify isotopic purity and structural integrity. The acceptance criteria encompass isotopic purity, chemical purity, and overall compound stability.
The routine quality control procedures include the determination of isotopic distribution patterns, assessment of chemical purity through chromatographic analysis, and verification of structural integrity through NMR spectroscopy. The combined analytical approach ensures the consistent quality of N-Acetyl Famciclovir-d4 for research and analytical applications. The isotopic purity verification methods enable the detection of isotopic impurities and ensure the reliability of analytical results in downstream applications.